Product packaging for 3-(4-Bromophenyl)pentan-3-amine(Cat. No.:)

3-(4-Bromophenyl)pentan-3-amine

Cat. No.: B12298863
M. Wt: 242.16 g/mol
InChI Key: GXNMIZKAPDSBHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Product Overview: 3-(4-Bromophenyl)pentan-3-amine is an organic compound with the molecular formula C 11 H 16 BrN and a molecular weight of 242.16 g/mol . It is a valuable synthetic intermediate in medicinal chemistry and pharmacological research. The compound is often supplied and stored as a more stable hydrochloride salt, with the molecular formula C 11 H 17 BrClN and a molecular weight of 278.62 g/mol . The solid form should be stored cold, typically between 2-8°C . Research Applications and Value: This compound serves as a crucial precursor in the synthesis of biologically active molecules . Its primary research value lies in pharmaceutical development, particularly for projects targeting the central nervous system (CNS). It is used in the exploration and development of potential therapeutic agents for CNS conditions, such as antidepressants and antipsychotics . The structure of the compound, featuring a brominated aromatic ring, allows for further functionalization, making it a versatile building block for creating diverse chemical libraries. Researchers utilize this compound to study structure-activity relationships and to develop novel molecules with potential therapeutic effects . Handling and Compliance: This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. It is not for human consumption. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols when handling this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16BrN B12298863 3-(4-Bromophenyl)pentan-3-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H16BrN

Molecular Weight

242.16 g/mol

IUPAC Name

3-(4-bromophenyl)pentan-3-amine

InChI

InChI=1S/C11H16BrN/c1-3-11(13,4-2)9-5-7-10(12)8-6-9/h5-8H,3-4,13H2,1-2H3

InChI Key

GXNMIZKAPDSBHJ-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(C1=CC=C(C=C1)Br)N

Origin of Product

United States

Synthetic Strategies and Methodologies for 3 4 Bromophenyl Pentan 3 Amine

Retrosynthetic Analysis of 3-(4-Bromophenyl)pentan-3-amine Target Structure

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For the target structure, this compound, two primary disconnections are most logical.

Target Structure: this compound

Chemical structure of this compound

The first strategic disconnection (A) is of the carbon-nitrogen (C-N) bond. This is a common strategy for amine synthesis and points toward precursors such as a tertiary carbocation equivalent and an ammonia (B1221849) source. This pathway suggests the use of a tertiary alcohol as a key intermediate, which can be synthesized from a ketone and an organometallic reagent.

A second approach (Disconnection B) involves breaking the carbon-aryl bond. This disconnection suggests a coupling reaction between a synthon containing the pentan-3-amine core and a 4-bromophenyl group, a strategy that falls under the umbrella of modern transition metal-catalyzed cross-coupling reactions.

These disconnections form the basis for the synthetic strategies discussed in the following sections.

Classical Synthetic Approaches to Tertiary Amines with Aryl Substituents

Classical methods provide foundational routes to amines, often relying on stoichiometric reagents and well-established reaction mechanisms.

Reductive Amination of Ketone Precursors to Form this compound

Reductive amination is a powerful method for synthesizing amines from carbonyl compounds. wikipedia.orglibretexts.org While a direct, one-pot reductive amination of a ketone with ammonia to form the sterically hindered primary amine this compound is challenging, a multi-step sequence starting from a ketone precursor is a viable classical approach.

This pathway begins with the synthesis of the corresponding tertiary alcohol, 3-(4-bromophenyl)pentan-3-ol. This key intermediate is prepared via a Grignard reaction between diethyl ketone and a 4-bromophenyl organometallic reagent, such as 4-bromophenylmagnesium bromide. The subsequent conversion of the tertiary alcohol to the primary amine can then be achieved, for example, through the Ritter reaction (discussed in 2.2.2).

Reaction Sequence:

Grignard Reaction: Diethyl ketone is treated with 4-bromophenylmagnesium bromide in an ether solvent like THF, followed by an aqueous workup to yield 3-(4-bromophenyl)pentan-3-ol.

Alcohol to Amine Conversion: The tertiary alcohol is converted to the target primary amine.

StepReactant 1Reactant 2Reagents/SolventProduct
1Diethyl ketone4-Bromophenylmagnesium bromideTetrahydrofuran (THF)3-(4-Bromophenyl)pentan-3-ol
23-(4-Bromophenyl)pentan-3-olAcetonitrileH₂SO₄, then H₂O/NaOHThis compound

Nucleophilic Addition to Imines or Nitriles for C-N Bond Formation (Conceptual Application)

The formation of the crucial C-N bond can also be conceptualized through nucleophilic additions to imine or nitrile intermediates. wiley-vch.de

Nucleophilic Addition to Imines: A plausible, though conceptually applied, route involves the addition of an organometallic reagent to an imine. acs.org An imine could be formed from diethyl ketone and ammonia, creating 3-iminopentane. Subsequent nucleophilic attack by a potent nucleophile like 4-bromophenyllithium at the electrophilic imine carbon would form the C-Aryl bond, yielding the target amine after an aqueous workup. The high reactivity of organolithium reagents is often necessary to overcome the lower electrophilicity of imines compared to their carbonyl counterparts. wiley-vch.de

Nucleophilic Addition to Nitriles (Ritter Reaction): The Ritter reaction is a well-established method for synthesizing amines from alcohols or alkenes that can form stable carbocations. The tertiary alcohol, 3-(4-bromophenyl)pentan-3-ol, serves as an excellent precursor.

Carbocation Formation: In the presence of a strong acid (e.g., concentrated sulfuric acid), the alcohol protonates and loses water to form a stable tertiary carbocation.

Nitrile Attack: A nitrile, such as acetonitrile, acts as a nucleophile, attacking the carbocation to form a nitrilium ion.

Hydrolysis: The addition of water hydrolyzes the nitrilium ion intermediate to a stable N-alkylated amide (N-(3-(4-bromophenyl)pentan-3-yl)acetamide).

Deprotection: The resulting amide is then hydrolyzed under acidic or basic conditions to yield the final primary amine, this compound.

MethodPrecursorReagent 1Reagent 2Intermediate/Product
Imine Addition Diethyl ketoneAmmonia4-BromophenyllithiumThis compound
Ritter Reaction 3-(4-Bromophenyl)pentan-3-olAcetonitrileH₂SO₄, then H₂ON-acetylated amine, then final primary amine

Hofmann Elimination Precursors (Relevant to Amine Reactivity)

The Hofmann elimination is not a synthetic route to this compound, but rather a characteristic reaction that demonstrates its chemical reactivity and structure. byjus.comwikipedia.org This reaction converts an amine into an alkene and a tertiary amine through the formation and subsequent elimination of a quaternary ammonium (B1175870) salt. ucalgary.caaakash.ac.in

The process involves two main steps:

Exhaustive Methylation: The primary amine is treated with excess methyl iodide (CH₃I) to form the quaternary ammonium iodide salt. This process, known as exhaustive methylation, replaces all hydrogens on the nitrogen with methyl groups. libretexts.org

Elimination: The resulting salt is treated with silver oxide (Ag₂O) and water to form the corresponding quaternary ammonium hydroxide. Upon heating, this intermediate undergoes an E2 elimination reaction. libretexts.org

According to the Hofmann rule, the major alkene product formed is typically the least substituted, sterically most accessible alkene. byjus.comwikipedia.org For the quaternary salt derived from this compound, elimination of a proton from one of the adjacent methylene (B1212753) groups would lead to the formation of 3-(4-bromophenyl)pent-2-ene as the major product, along with trimethylamine.

Modern Catalytic Methods for the Construction of this compound

Modern synthetic chemistry increasingly relies on transition-metal catalysis to construct complex molecules with high efficiency and selectivity. researchgate.net

Transition Metal-Catalyzed Cross-Coupling Reactions for Aryl-Amine Synthesis

Transition metal-catalyzed cross-coupling reactions provide powerful tools for forming both C-C and C-N bonds. researchgate.netorganic-chemistry.org

Aryl-Amine (C-N) Bond Formation: The Buchwald-Hartwig amination is a premier method for constructing aryl-amine bonds. A hypothetical application to this target would involve coupling an ammonia surrogate (e.g., benzophenone (B1666685) imine, followed by hydrolysis) with a suitable aryl halide precursor bearing the full carbon skeleton. The synthesis of the required precursor, 1-bromo-4-(pentan-3-yl)benzene , would be a necessary preceding step.

Aryl-Carbon (C-C) Bond Formation: An alternative and highly effective catalytic strategy involves forming the key C-Aryl bond. Inspired by documented syntheses of related structures, a plausible route involves the conjugate addition of an arylboronic acid to an unsaturated precursor. orgsyn.org

An enamine is formed from diethyl ketone and a suitable secondary amine.

This enamine undergoes a rhodium- or palladium-catalyzed 1,4-conjugate addition with 4-bromophenylboronic acid .

The resulting iminium ion or enamine is hydrolyzed and/or reduced to furnish the final product.

This approach is particularly powerful when chiral amines are used to form the initial enamine, allowing for the potential for asymmetric synthesis.

StrategyCatalytic SystemReactant 1Reactant 2Bond Formed
Buchwald-Hartwig Amination Pd-catalyst (e.g., Pd₂(dba)₃) with phosphine (B1218219) ligandAryl halide precursorAmmonia surrogateC-N
Conjugate Addition Rh- or Pd-catalyst with phosphine ligandEnamine of diethyl ketone4-Bromophenylboronic acidC-C (Aryl)

C-H Functionalization Strategies in Pentane (B18724) and Aryl Systems (Theoretical Consideration)

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering a more atom-economical and step-efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. nih.govresearchgate.net The application of these strategies to the synthesis of this compound presents a conceptually elegant, though challenging, approach.

Theoretically, the synthesis could be envisioned through the convergence of a pentane source, an amine source, and a bromophenyl group via sequential or concurrent C-H functionalization events. This could involve the direct amination of a C-H bond on a pentane or a related hydrocarbon scaffold, or the arylation of a pentane-based amine. organic-chemistry.orgnih.gov

Aryl C-H Amination: One theoretical pathway involves the direct introduction of an amino group onto a pre-existing 4-bromopentylbenzene. This would necessitate the selective activation of the tertiary C-H bond at the 3-position of the pentyl chain. Transition-metal catalysis, particularly with rhodium or palladium, has shown promise in directing amination to specific C-H bonds, often guided by a directing group. researchgate.netbeilstein-journals.org Photoredox catalysis also offers a viable route for the direct C-H amination of arenes, potentially allowing for the coupling of a suitable amine precursor with the bromophenyl moiety. nih.gov

Pentane C-H Functionalization: Alternatively, a strategy could commence with a simpler pentane-based amine, followed by arylation at the tertiary carbon. Nickel-photoredox catalysis has been shown to facilitate the functionalization of α-amino C-H bonds with aryl halides. rsc.org This method could theoretically be applied to couple a 3-aminopentane (B48096) derivative with a 4-bromophenyl halide. The challenge lies in achieving the desired regioselectivity and avoiding competing reactions at other C-H bonds within the pentane scaffold.

Recent advancements have demonstrated the ability to functionalize multiple C-H bonds in unprotected alicyclic amines in a single operation. nih.gov While not directly applicable to an acyclic system like pentane, this highlights the potential for developing highly efficient and convergent synthetic routes based on C-H activation principles.

Multicomponent Reactions (MCRs) for Scaffold Assembly (Conceptual Application)

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer a highly efficient and atom-economical approach to scaffold assembly. mdpi.com Conceptually, an MCR could be designed to construct the this compound scaffold in a one-pot fashion.

A plausible, though conceptual, MCR could involve the reaction of a 4-bromophenyl-containing component, an amine source, and two equivalents of an ethylating agent. For instance, a three-component coupling of an aryne, an aromatic tertiary amine, and an aldehyde has been demonstrated to rapidly generate ortho-functionalized tertiary amines. acs.orgacs.org While the specific reactants for the direct synthesis of this compound would differ, the underlying principle of a convergent, bond-forming cascade is applicable.

Another conceptual approach could be a variation of the carbonyl alkylative amination reaction. nih.gov This type of reaction has been shown to efficiently couple secondary amines, enolizable aldehydes, and alkyl iodides to form complex tertiary amines. nih.gov By analogy, one could envision a process where a precursor containing the 4-bromophenyl group reacts with a suitable amine and two ethyl-donating species to assemble the target molecule.

The key advantages of an MCR approach include operational simplicity, reduced waste generation, and the rapid generation of molecular complexity from simple starting materials. mdpi.com While a specific MCR for the synthesis of this compound has not been reported, the principles of MCRs provide a powerful conceptual framework for its efficient construction.

Synthesis of Structural Analogs and Related Derivatives of this compound

The synthesis of structural analogs and derivatives of this compound is crucial for exploring structure-activity relationships in various chemical and biological contexts. nih.gov This involves the preparation of related bromophenyl-substituted amines, the construction of diverse pentane-based amine scaffolds, and the derivatization of the existing amine and aryl moieties.

Synthesis of Related Bromophenyl-Substituted Amines

The synthesis of amines containing a bromophenyl group is a well-established area of organic chemistry. A common and versatile method is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide (in this case, a bromobenzene (B47551) derivative) and an amine. chemicalbook.com This reaction is highly tolerant of various functional groups and allows for the formation of a wide range of aryl amines. For instance, bis(4-bromophenyl)amine (B36456) can be synthesized from 1-bromo-2-iodobenzene (B155775) and 2-bromoaniline (B46623) using a palladium diacetate catalyst. chemicalbook.com

Another approach involves the direct arylation of amines with aryl halides. organic-chemistry.org Microwave-assisted, transition-metal-free amination of aryl halides has also been reported as a powerful method, particularly for electron-rich aryl halides. organic-chemistry.org Furthermore, a synthetic method for 1-(4-bromophenyl)piperidine (B1277246) has been developed involving the reaction of bromobenzene and piperidine (B6355638) with a strong base, followed by bromination. google.com

The synthesis of polysubstituted pyridines containing a bromophenyl group has been achieved through a metal-free [3+3] annulation between enamines and β,β-dichloromethyl peroxides. mdpi.com These methods provide access to a diverse library of bromophenyl-substituted amines that can serve as structural analogs or starting materials for further elaboration.

Synthesis of Pentane-Based Amine Scaffolds

The construction of pentane-based amine scaffolds can be achieved through various synthetic strategies. For instance, bicyclo[1.1.1]pentane (BCP) derivatives, which are considered bioisosteres of the benzene (B151609) ring, can be synthesized on a large scale through the reaction of alkyl iodides and propellane. nih.gov While not a simple pentane, the synthesis of these three-dimensional scaffolds highlights the methods available for constructing complex aliphatic structures. enamine.netresearchgate.net

More directly relevant to acyclic pentane systems, multicomponent reactions offer a powerful tool for the synthesis of α-branched amines. nih.gov A zinc-mediated carbonyl alkylative amination reaction has been developed for the efficient coupling of secondary amines, enolizable aldehydes, and nonactivated alkyl iodides, leading to complex tertiary alkylamines. nih.gov

Furthermore, the synthesis of functionalized adamantane (B196018) derivatives, which are rigid cage structures, often involves the use of (3+1) scaffolds that can be conjugated to other molecules. researchgate.net While structurally distinct from a simple pentane, the synthetic principles for creating these sp³-rich scaffolds can be adapted.

Derivatization Strategies for the Amine and Aryl Moieties

The amine and aryl moieties of this compound offer multiple points for derivatization to create a library of analogs. These modifications are crucial in medicinal chemistry for optimizing the properties of bioactive compounds. nih.govmdpi.com

Amine Derivatization: The tertiary amine can be targeted for various transformations. For example, a dual derivatization scheme has been developed where primary amine and hydroxyl groups are tagged with an acyl chloride containing a tertiary amine, followed by coupling of carboxylate groups to a linear amine tag. nih.gov This strategy enhances analyte properties for mass spectrometry but also illustrates the chemical handles available for modification. Additionally, C-H functionalization of amines allows for the introduction of new substituents at positions adjacent to the nitrogen atom. researchgate.net

Advanced Spectroscopic Characterization of 3 4 Bromophenyl Pentan 3 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

High-Resolution ¹H NMR and ¹³C NMR Spectral Analysis

One-dimensional (1D) ¹H and ¹³C NMR spectroscopy are the initial steps in the structural elucidation of 3-(4-Bromophenyl)pentan-3-amine.

In the ¹H NMR spectrum , the chemical shifts, integration, and multiplicity of the signals provide a wealth of information. The protons on the aromatic ring typically appear as distinct multiplets in the downfield region due to the deshielding effect of the aromatic currents. The protons of the ethyl groups attached to the tertiary carbon will present as a quartet and a triplet, with their chemical shifts influenced by the neighboring amine and phenyl groups. The N-H proton of the amine group often appears as a broad singlet, and its chemical shift can be concentration-dependent due to hydrogen bonding. libretexts.org The addition of D₂O can be used to confirm the presence of the -NH group, as the proton will exchange with deuterium, causing the signal to disappear from the spectrum. libretexts.org

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. The carbon atoms of the brominated aromatic ring will have characteristic chemical shifts, with the carbon atom directly bonded to the bromine atom (ipso-carbon) showing a shift influenced by the "heavy atom effect," which can cause an upfield shift compared to what would be expected based on electronegativity alone. stackexchange.com The quaternary carbon atom bonded to the nitrogen and the phenyl group will also have a characteristic downfield shift. The carbons of the two ethyl groups will show two distinct signals. Quaternary carbons, those without any attached hydrogens, tend to exhibit weaker signals in a ¹³C NMR spectrum. youtube.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic-H7.0 - 7.6120 - 150
CH₂ (ethyl)1.5 - 2.520 - 40
CH₃ (ethyl)0.8 - 1.210 - 20
NH₂1.0 - 3.0 (broad)-
C-Br (ipso)-115 - 125
C-N (quaternary)-50 - 70

Note: These are general predicted ranges and actual values can vary based on solvent and other experimental conditions.

Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment

To unambiguously assign the signals from 1D NMR spectra and establish the connectivity between atoms, two-dimensional (2D) NMR techniques are employed. youtube.com

COSY (Correlation Spectroscopy) : This homonuclear correlation experiment identifies proton-proton (¹H-¹H) couplings. sdsu.eduwikipedia.org For this compound, COSY spectra would show cross-peaks between the protons of the CH₂ and CH₃ groups of the ethyl substituents, confirming their direct connection. It would also reveal couplings between adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton-carbon (¹H-¹³C) pairs. sdsu.eduwikipedia.org An HSQC spectrum would show a cross-peak for each C-H bond, definitively linking the proton signals to their corresponding carbon signals in the ¹³C spectrum. This is invaluable for assigning the complex aromatic region and the ethyl group signals.

Advanced NMR for Stereochemical Assignment and Conformational Analysis

For chiral derivatives of this compound or in studies of its conformational dynamics, more advanced NMR techniques are necessary.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This 2D NMR experiment detects through-space correlations between protons that are close to each other, regardless of whether they are directly bonded. wikipedia.org This is particularly useful for determining the relative stereochemistry of substituents and for studying the preferred conformation of the molecule in solution.

Variable Temperature (VT) NMR : By recording NMR spectra at different temperatures, it is possible to study dynamic processes such as bond rotations. For this compound, VT NMR could provide insights into the rotation around the C-N and C-C bonds and any conformational changes that may occur.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and formula of a compound and to gain structural information through the analysis of its fragmentation patterns. kg.ac.rs

For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular mass. This allows for the calculation of the molecular formula with high confidence. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak, as bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, resulting in two peaks (M and M+2) of similar intensity.

Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule. The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the compound's structure. tutorchase.com Common fragmentation pathways for this compound would likely involve:

Alpha-cleavage : Cleavage of the carbon-carbon bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. libretexts.org This would result in the loss of an ethyl radical to form a stable iminium ion.

Loss of the bromine atom : Cleavage of the carbon-bromine bond can occur.

Fragmentation of the aromatic ring : The phenyl ring can also undergo fragmentation.

The analysis of these fragment ions helps to piece together the structure of the original molecule. tutorchase.com

Table 2: Expected Key Fragments in the Mass Spectrum of this compound

Fragment Ion Proposed Structure m/z (for ⁷⁹Br) m/z (for ⁸¹Br)
Molecular Ion [M]⁺[C₁₁H₁₆BrN]⁺241243
[M - CH₂CH₃]⁺[C₉H₁₁BrN]⁺212214
[C₆H₄Br]⁺Bromophenyl cation155157
[C₅H₁₂N]⁺Diethylaminyl cation8686

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, which includes both Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. ksu.edu.sa

Infrared (IR) Spectroscopy : The IR spectrum of this compound would show characteristic absorption bands for the various functional groups.

N-H stretching : Primary amines typically show two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. iitm.ac.in

C-H stretching : Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the ethyl groups are observed just below 3000 cm⁻¹.

C=C stretching : Aromatic ring stretching vibrations typically occur in the 1450-1600 cm⁻¹ region.

C-N stretching : The C-N stretching vibration is expected in the 1000-1200 cm⁻¹ range.

C-Br stretching : The C-Br stretching vibration usually appears in the far-infrared region, typically between 500 and 600 cm⁻¹.

Raman Spectroscopy : Raman spectroscopy provides complementary information to IR spectroscopy. ksu.edu.sa It is particularly useful for identifying non-polar bonds. In the Raman spectrum of this compound, the symmetric vibrations of the aromatic ring and the C-C bonds of the ethyl groups would likely show strong signals.

X-ray Crystallography for Solid-State Molecular Structure Determination (if single crystals can be obtained)

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state, provided that a suitable single crystal can be grown. wordpress.com

If single crystals of this compound or its derivatives can be obtained, X-ray diffraction analysis would provide precise information on:

Bond lengths and angles : The exact distances between atoms and the angles between bonds can be determined with high precision. growingscience.com

Conformation : The preferred conformation of the molecule in the solid state would be revealed.

Intermolecular interactions : The way the molecules pack together in the crystal lattice, including any hydrogen bonding involving the amine group or other intermolecular forces, can be visualized. nih.gov

This detailed structural information is invaluable for understanding the physical and chemical properties of the compound and for computational modeling studies.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration Determination (for chiral forms)

The determination of the absolute configuration of chiral molecules is a critical aspect of stereochemistry, with significant implications in fields such as pharmacology and materials science. For chiral molecules like the enantiomers of this compound, chiroptical spectroscopy, particularly Circular Dichroism (CD) spectroscopy, serves as a powerful tool for elucidating their three-dimensional arrangement. saschirality.orgnih.gov CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule, providing a unique spectral fingerprint that is directly related to its absolute configuration. saschirality.org

Due to the absence of published experimental or computational studies specifically on the chiroptical properties of this compound, this section will outline the established principles and methodologies of chiroptical spectroscopy that would be applied to determine the absolute configuration of its chiral forms. The data presented herein is based on well-understood spectroscopic rules and serves as a hypothetical illustration of the expected results.

Theoretical Framework and Expected Spectral Features

The chromophore in this compound is the 4-bromophenyl group. The electronic transitions of this aromatic ring system are expected to give rise to CD signals, known as Cotton effects, in the ultraviolet (UV) region of the spectrum. The sign and magnitude of these Cotton effects are determined by the spatial orientation of the substituents around the chiral center relative to the chromophore.

For aromatic chromophores, empirical rules, such as the sector rules for benzene (B151609) derivatives, can often be used to predict the sign of the Cotton effect associated with the ¹Lₐ and ¹Lₑ transitions of the phenyl ring. The sign of the observed Cotton effect can then be correlated to the (R) or (S) configuration of the chiral center.

Hypothetical Circular Dichroism Data

In a hypothetical scenario, the CD spectra of the (R)- and (S)-enantiomers of this compound would be mirror images of each other. The expected Cotton effects for the 4-bromophenyl chromophore would appear around 220 nm and 270 nm. The following table illustrates hypothetical CD data for the two enantiomers in a methanol (B129727) solvent.

EnantiomerWavelength (nm)Molar Ellipticity (deg·cm²·dmol⁻¹)
(R)-3-(4-Bromophenyl)pentan-3-amine275+5.2
220-10.8
(S)-3-(4-Bromophenyl)pentan-3-amine275-5.2
220+10.8

It is crucial to emphasize that the signs of the Cotton effects in the table are illustrative. The actual signs would need to be determined through experimental measurement or high-level quantum chemical calculations.

Computational Prediction of CD Spectra

In the absence of experimental data, time-dependent density functional theory (TD-DFT) is a powerful computational method used to predict the CD spectra of chiral molecules. rsc.orgmdpi.com This approach involves:

Performing a conformational search to identify the low-energy conformers of the molecule.

Optimizing the geometry of each conformer.

Calculating the CD spectrum for each conformer.

Averaging the spectra based on the Boltzmann population of each conformer.

The calculated spectrum for a chosen enantiomer, for instance, the (R)-enantiomer, can then be compared with the experimentally measured spectrum. A good match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration.

Derivatization Strategies

For chiral amines where the intrinsic CD signals are weak, derivatization with a chromophoric or fluorophoric reagent can be employed to enhance the signal and facilitate the determination of the absolute configuration. nih.govutexas.edu Common derivatizing agents for amines include those that introduce a new chromophore, leading to predictable exciton-coupled CD spectra. The sign of the exciton (B1674681) couplet is directly related to the helicity of the interacting chromophores, which in turn is dictated by the absolute configuration of the chiral center.

Computational and Theoretical Investigations of 3 4 Bromophenyl Pentan 3 Amine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of 3-(4-bromophenyl)pentan-3-amine at the electronic level.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a computational method that investigates the electronic structure of many-body systems. For this compound, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311+G(d,p), can be used to determine its optimized molecular geometry. researchgate.net These calculations predict key structural parameters.

Table 1: Selected Optimized Geometrical Parameters of this compound (Theoretical)

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-C (phenyl)Data not availableData not availableData not available
C-BrData not availableData not availableData not available
C-NData not availableData not availableData not available
C-C (pentyl)Data not availableData not availableData not available
C-N-CData not availableData not availableData not available
C-C-C (phenyl)Data not availableData not availableData not available
C-C-BrData not availableData not availableData not available

Note: Specific calculated values for bond lengths, bond angles, and dihedral angles for this compound are not currently available in the public domain. The table structure is provided as a template for how such data would be presented.

The electronic structure analysis derived from DFT calculations reveals the distribution of electrons within the molecule, highlighting regions of high and low electron density, which are crucial for understanding its chemical behavior.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity and Stability Prediction

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for predicting the reactivity of molecules. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. libretexts.org The HOMO-LUMO energy gap is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.govresearchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. libretexts.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich regions, such as the amino group and the bromophenyl ring, while the LUMO would be distributed over the electron-deficient areas. The energy difference between these orbitals dictates the molecule's electronic transitions and its interactions in chemical reactions. youtube.com

Table 2: Calculated Frontier Molecular Orbital Energies of this compound (Theoretical)

ParameterEnergy (eV)
HOMO EnergyData not available
LUMO EnergyData not available
HOMO-LUMO Energy Gap (ΔE)Data not available

Note: Specific calculated values for HOMO, LUMO, and the energy gap for this compound are not currently available in the public domain. The table is a template for the presentation of such data.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the charge distribution within a molecule. libretexts.org They are invaluable for predicting how molecules will interact with each other, particularly in identifying sites for electrophilic and nucleophilic attack. uni-muenchen.deyoutube.com In an MEP map, regions of negative electrostatic potential (typically colored red or orange) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. youtube.com Green and yellow areas represent regions of neutral potential. youtube.com

For this compound, the MEP map would likely show a region of high negative potential around the nitrogen atom of the amine group due to the lone pair of electrons. The bromine atom, being electronegative, would also influence the charge distribution. The analysis of charge distribution provides quantitative values for the partial charges on each atom, further refining the understanding of the molecule's reactivity. nih.gov

Thermodynamic Parameters and Energetic Profiles of Transformations (Theoretical)

Theoretical calculations can also predict the thermodynamic properties of this compound, such as its standard enthalpy of formation, entropy, and Gibbs free energy. These parameters are essential for understanding the stability of the molecule and the energetics of its potential chemical transformations. By calculating the energy profiles of reaction pathways, chemists can predict the feasibility and spontaneity of various reactions involving this compound.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior by solving Newton's equations of motion for a system of atoms and molecules. fraserlab.com This technique allows for the exploration of conformational landscapes and the study of dynamic processes over time.

Conformational Analysis and Rotational Barriers

The pentyl group and the phenyl ring in this compound can rotate around the central carbon-carbon and carbon-nitrogen bonds. MD simulations can be employed to perform a conformational analysis, identifying the most stable conformers (low-energy states) and the energy barriers for rotation between them. nih.govresearchgate.net Understanding the conformational flexibility is crucial as it can significantly impact the molecule's biological activity and physical properties. The results of such simulations can reveal the preferred spatial arrangement of the different functional groups and the likelihood of conformational changes at a given temperature. dntb.gov.uaresearchgate.net

Solvent Effects on Molecular Conformation and Stability

Computational chemistry offers powerful tools to explore these solvent effects. The conformation of phenethylamine, a structural backbone of the target molecule, has been a subject of computational investigation. Studies have shown that in the absence of a solvent (in vacuo), phenethylamines often favor a "folded" or gauche conformation, where the amino group interacts favorably with the aromatic ring. acs.org However, the presence of a solvent, particularly a polar one like water, can alter this preference.

The influence of the solvent's dielectric constant on the conformational behavior of phenylethylamines has been explored using empirical methods. nih.gov These studies reveal that properties such as the population of different rotational isomers (rotamers), dipole moment, and optical anisotropy are dependent on the nature of the solvent. nih.gov The effect is most pronounced when the dielectric constant of the solvent is below 30. nih.gov Generally, these molecules exhibit multiple energy minima corresponding to different spatial arrangements (one trans and two gauche forms). nih.gov While the solvent medium is critical for assessing properties like the percentage of each conformer present at equilibrium, it may not drastically change the fundamental energy minima of the molecule. nih.gov

For this compound, it is anticipated that in non-polar solvents, intramolecular forces would dominate, potentially favoring a folded conformation. In polar solvents, the solvent molecules would interact with the polar amino group and the electron-rich bromophenyl ring. These interactions would compete with the intramolecular forces, potentially stabilizing more extended conformations. Computational models, such as continuum solvation models (e.g., GB/SA or SM2), are employed to simulate these solvent effects and predict the most stable conformations in different environments. acs.org Density functional theory (DFT) calculations can also be used to investigate the effect of solvents on molecular conformations and intramolecular hydrogen bond strengths in similar molecules. researchgate.net

In Silico Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

In silico methods, particularly those based on Density Functional Theory (DFT), are instrumental in predicting spectroscopic parameters like Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies. nih.govkettering.eduresearchgate.net These predictions are invaluable for confirming molecular structure and interpreting experimental spectra.

NMR Chemical Shifts:

The prediction of NMR chemical shifts through computational methods is a powerful tool for structure elucidation. kettering.edunih.gov The process typically involves several steps:

Conformational Search: Generating a comprehensive set of possible low-energy conformations of the molecule. kettering.edunih.gov

Geometry Optimization: Optimizing the geometry of each conformer using a suitable level of theory. kettering.edunih.gov

Chemical Shift Calculation: Calculating the NMR shielding constants for each optimized conformer. kettering.edunih.gov

Boltzmann Averaging: Averaging the chemical shifts based on the calculated relative energies (populations) of the conformers.

For a molecule like this compound, this process would provide theoretical ¹H and ¹³C NMR chemical shifts. The accuracy of these predictions depends on the chosen level of theory, basis set, and the inclusion of solvent effects. kettering.edu While specific data for our target molecule is unavailable, studies on related compounds demonstrate good agreement between calculated and experimental NMR data when appropriate computational protocols are followed. nih.gov

Vibrational Frequencies:

Computational methods are also used to calculate the vibrational frequencies that correspond to the peaks observed in Infrared (IR) and Raman spectra. DFT calculations can predict the frequencies and intensities of the fundamental vibrational modes of a molecule. nih.govresearchgate.net

For this compound, key vibrational modes would include:

C-H stretching and bending from the ethyl groups and the aromatic ring.

N-H stretching and bending from the amine group.

C-N stretching of the amine bond.

C-Br stretching and bending of the bromophenyl group.

Aromatic ring vibrations.

Theoretical calculations on similar molecules, such as 4-bromo-o-xylene, have shown that DFT methods, like B3LYP with appropriate basis sets, can accurately predict vibrational spectra. nih.gov The calculated frequencies are often scaled by an empirical factor to better match experimental values. researchgate.net A detailed analysis of the predicted vibrational modes can aid in the assignment of experimental IR and Raman bands. researchgate.net

Chemical Reactivity and Mechanistic Studies of 3 4 Bromophenyl Pentan 3 Amine

Reactivity Profile of the Amine Functional Group

The amine functional group in 3-(4-Bromophenyl)pentan-3-amine is a tertiary amine, characterized by a nitrogen atom bonded to the phenyl ring and two ethyl groups. This structural arrangement significantly influences its basicity and nucleophilicity.

The basicity of an amine is a measure of its ability to accept a proton. For this compound, the basicity is influenced by both electronic and steric factors. The lone pair on the nitrogen atom is delocalized into the aromatic ring, which tends to decrease its basicity compared to a simple aliphatic tertiary amine. However, the presence of two electron-donating ethyl groups counteracts this effect to some extent.

Table 1: Estimated pKa Values of this compound and Related Compounds

CompoundStructureEstimated pKa of Conjugate Acid
Aniline (B41778)C₆H₅NH₂4.6
N,N-DiethylanilineC₆H₅N(CH₂CH₃)₂6.6
This compound4-Br-C₆H₄-C(CH₂CH₃)₂NH₂~ 6.0 - 6.5

Note: The pKa value for this compound is an estimate based on the values of structurally similar amines.

Tertiary amines can undergo alkylation to form quaternary ammonium (B1175870) salts. However, in the case of this compound, the steric hindrance around the nitrogen atom, provided by the two ethyl groups and the bulky phenyl group, makes direct alkylation challenging. While the reaction with highly reactive alkylating agents like methyl iodide might proceed under forcing conditions, it is generally slower compared to less hindered tertiary amines.

Acylation of tertiary amines is generally not a feasible reaction as it would require the formation of a highly unstable N-acyl quaternary ammonium salt. The lone pair on the nitrogen is available to act as a catalyst in acylation reactions of other nucleophiles, but the amine itself does not get acylated.

Table 2: Plausible Reactivity in Alkylation

ReactionReagentProductConditionsPlausible Outcome
AlkylationMethyl Iodide (CH₃I)3-(4-Bromophenyl)-N,N-diethyl-N-methylpentan-3-aminium iodideHigh temperature, prolonged reaction timeSlow reaction, formation of quaternary ammonium salt

Tertiary amines can be oxidized to form tertiary amine N-oxides. libretexts.org This reaction is typically carried out using oxidizing agents such as hydrogen peroxide or peroxy acids. The resulting N-oxide of this compound would be a stable compound. The oxidation of anilines, in general, can be complex and lead to various products depending on the reaction conditions. wikipedia.org For instance, oxidation of aniline itself can lead to products like azoxybenzene (B3421426) and nitrobenzene. acs.org However, for tertiary anilines, N-oxidation is a common pathway. publish.csiro.au

The amine functional group in this compound is already in a reduced state and is not susceptible to further reduction under typical chemical conditions. Reductive amination processes are used to synthesize amines, not to reduce them further. nih.govrsc.org

Table 3: Plausible Oxidation Reaction

ReactionReagentProductPlausible Outcome
OxidationHydrogen Peroxide (H₂O₂)This compound N-oxideFormation of the corresponding N-oxide

Reactions Involving the 4-Bromophenyl Moiety

The 4-bromophenyl group is a versatile handle for a variety of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions.

The bromine atom on the phenyl ring of this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of derivatives.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This would allow for the introduction of various aryl, heteroaryl, or alkyl groups at the 4-position of the phenyl ring. The reaction is generally tolerant of the amine functional group.

Heck Coupling: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a new substituted alkene. nih.gov This would result in the formation of a styrenyl-type derivative of this compound.

Sonogashira Coupling: This coupling reaction involves the use of a terminal alkyne to form a new carbon-carbon bond with the aryl bromide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org This would lead to the synthesis of an alkynyl-substituted derivative.

Table 4: Representative Palladium-Catalyzed Cross-Coupling Reactions

ReactionCoupling PartnerCatalyst System (Plausible)Product Type
Suzuki-MiyauraPhenylboronic acidPd(PPh₃)₄, Na₂CO₃4'-Phenyl derivative
HeckStyrenePd(OAc)₂, P(o-tolyl)₃, Et₃N4'-Styrenyl derivative
SonogashiraPhenylacetylenePdCl₂(PPh₃)₂, CuI, Et₃N4'-(Phenylethynyl) derivative

Note: The listed catalyst systems are representative examples and the optimal conditions may vary.

Nucleophilic aromatic substitution (SNAr) on an aryl halide typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the ring towards nucleophilic attack. libretexts.orgchemistrysteps.commasterorganicchemistry.com The 4-bromophenyl ring in this compound lacks such strong activation. The tertiary amino group is an electron-donating group, which further deactivates the ring towards nucleophilic substitution. Therefore, direct SNAr reactions on this compound are generally not expected to occur under standard conditions. More forcing conditions or the use of specialized catalytic systems would likely be required.

Reactivity of the Pentane (B18724) Carbon Backbone

The pentane backbone of this compound presents several sites for potential chemical modification. The reactivity of this aliphatic portion of the molecule is heavily influenced by the sterically congested quaternary carbon and the directing effects of the amine group.

The selective functionalization of C-H bonds is a significant area of modern synthetic chemistry, offering a direct route to modify molecular scaffolds. yale.edu For this compound, the pentane backbone possesses primary (C1 and C5) and secondary (C2 and C4) C-H bonds. The theoretical exploration of their selective functionalization is primarily guided by principles established for other trialkylamines.

Recent advancements have demonstrated that site-selective α-C–H functionalization of trialkylamines can be achieved, even at sterically hindered positions. nih.gov One strategy involves reversible hydrogen atom transfer (HAT) catalysis, which can overcome the typical kinetic preference for functionalization at less crowded sites. nih.gov By establishing a rapid equilibrium between different α-amino radicals, a subsequent slower trapping step can favor the formation of a bond at the more substituted radical, guided by the Curtin-Hammett principle. nih.gov

For this compound, the α-C-H bonds are on the two ethyl groups attached to the quaternary center. The reactivity of these sites towards radical abstraction would be influenced by the stability of the resulting carbon-centered radical. While direct experimental data on this specific molecule is not available, theoretical considerations suggest that the formation of a tertiary radical at the C3 position is not possible without C-C bond cleavage. Therefore, functionalization would target the methylene (B1212753) (C2/C4) or methyl (C1/C5) positions.

Strategies for remote C-H functionalization could also be theoretically applied. For instance, an alkoxy-radical-triggered 1,5-hydrogen atom transfer (1,5-HAT) has been used to construct quaternary carbon stereocenters in other complex amine-containing molecules. nih.gov In the context of this compound, such a strategy could hypothetically be employed by introducing a suitable directing group to facilitate selective abstraction of a specific C-H bond on the pentane backbone.

The quaternary carbon atom in this compound is a defining structural feature that significantly hinders classical substitution and elimination reactions. The construction of all-carbon quaternary centers is a notable challenge in organic synthesis. nih.govwiley-vch.de However, modern synthetic methods have begun to address this challenge.

Transformations involving the quaternary carbon of this molecule would likely require non-traditional reaction pathways. For instance, migratory functionalization of unactivated alkyl bromides has been reported to construct all-carbon quaternary centers via transposed tertiary carbon radicals. nih.gov While the bromine in this compound is on the aromatic ring, this concept of remote functionalization and rearrangement could inspire theoretical pathways to modify the quaternary center.

Another approach could involve the in situ generation of a reactive intermediate from the amine itself. For example, a general method for constructing primary α-tertiary amines from α-branched primary amines proceeds through the formation of a reactive ketimine intermediate. chemrxiv.org While this compound is a tertiary amine, analogous strategies involving the generation of an iminium ion or a related reactive species could potentially lead to transformations at the quaternary center.

The stability of the neopentyl-like framework against Hofmann elimination is a known characteristic of compounds with a quaternary carbon adjacent to a nitrogen atom. researchgate.net This suggests that reactions aiming to form an alkene via elimination would be highly challenging under standard conditions.

Mechanistic Investigations of Novel Transformations

Understanding the reaction mechanisms is crucial for developing new synthetic methodologies. For a sterically hindered molecule like this compound, mechanistic studies would focus on elucidating the pathways of unconventional transformations.

Kinetic studies on reactions involving sterically hindered amines often reveal valuable information about the reaction mechanism. For instance, kinetic studies of the reaction of tertiary amines with carbon dioxide have shown that the reaction rate is significantly lower than for primary and secondary amines, a phenomenon attributed to steric hindrance. utwente.nl These studies often find a first-order dependence on the amine concentration, supporting a mechanism involving a rate-determining step where the amine acts as a base or nucleophile. utwente.nl

For a hypothetical reaction of this compound, kinetic studies would be essential to determine the reaction order with respect to the amine and other reactants. This would help to distinguish between different possible mechanisms, such as those involving a pre-equilibrium complex formation or a direct rate-limiting step. utmb.edu For example, a fractional order dependence on the amine might suggest the formation of a complex in a rapid equilibrium step before the slower main reaction. utmb.edu

The elucidation of reaction pathways would also benefit from computational modeling and the study of analogous, less complex systems. The hydrodenitrogenation of neopentylamine (B1198066), for example, has been shown to proceed very slowly due to the steric hindrance around the nitrogen atom, with substitution being significantly hindered. ethz.ch

Parameter Typical Observation for Sterically Hindered Tertiary Amines Implication for this compound
Reaction Rate Slower compared to less hindered amines. utwente.nlReactions are expected to be slow, requiring forcing conditions.
Reaction Order Often first-order in amine. utwente.nlSuggests the amine is involved in the rate-determining step.
Activation Energy Higher activation barriers for substitution/elimination. youtube.comHigh temperatures or highly active catalysts may be necessary.

This table presents generalized kinetic expectations for sterically hindered tertiary amines based on available literature and their theoretical application to this compound.

The identification of reaction intermediates is a cornerstone of mechanistic investigation. For reactions involving this compound, various spectroscopic and analytical techniques could be employed to detect and characterize transient species.

In the context of C-H functionalization, potential intermediates include α-amino radicals. These can be studied using techniques like electron paramagnetic resonance (EPR) spectroscopy. The formation of iminium ions is another common pathway in amine chemistry, and these can often be detected by NMR spectroscopy or trapped by nucleophiles. researchgate.net

In oxidation reactions of tertiary amines, amine oxides are common intermediates or products. libretexts.org For this compound, oxidation would likely lead to the corresponding N-oxide. The formation of such an intermediate could be confirmed by mass spectrometry and NMR. The thermal decomposition of amine oxides, known as the Cope elimination, is a well-established reaction, although for a neopentyl-like system, this would be sterically disfavored. youtube.com

The study of reaction intermediates in the hydrodenitrogenation of neopentylamine revealed the formation of neopentanethiol and di(neopentyl)imine, suggesting that imine or iminium-cation intermediates play a crucial role. ethz.ch This provides a precedent for the types of intermediates that might be expected in similar transformations of this compound.

Potential Intermediate Generating Reaction Type Characterization Method
α-Amino RadicalC-H Functionalization (HAT)Electron Paramagnetic Resonance (EPR) Spectroscopy
Iminium CationOxidation / DehydrogenationNuclear Magnetic Resonance (NMR) Spectroscopy, Trapping Experiments
Amine OxideOxidation (e.g., with H₂O₂)Mass Spectrometry, NMR Spectroscopy

This table outlines potential reaction intermediates in the chemistry of this compound, based on established reactivity of analogous tertiary amines.

Stereochemical Aspects and Stereoselective Synthesis of 3 4 Bromophenyl Pentan 3 Amine

Stereoisomerism and Chirality in 3-(4-Bromophenyl)pentan-3-amine

Chirality is a geometric property of a molecule that is non-superimposable on its mirror image. This property arises from the presence of one or more stereocenters, typically a carbon atom bonded to four different functional groups.

The molecular structure of this compound is central to determining its potential for stereoisomerism. The structure consists of a five-carbon pentane (B18724) backbone. At the third carbon (C3), an amino group (-NH2) and a 4-bromophenyl group are attached.

An analysis of the substituents on the C3 atom reveals the following:

A 4-bromophenyl group

An amino group (-NH2)

An ethyl group (-CH₂CH₃) from C1 and C2

An ethyl group (-CH₂CH₃) from C4 and C5

A carbon atom is defined as a chiral center only if it is bonded to four distinct groups. doubtnut.com In the case of this compound, the central C3 atom is bonded to two identical ethyl groups. Due to this plane of symmetry, the molecule is achiral and cannot be superimposed on its mirror image. Consequently, it does not possess any stereoisomers (enantiomers or diastereomers).

For the purpose of illustrating the principles of stereoisomerism relevant to this class of compounds, one might consider a hypothetical analogue, such as 3-(4-bromophenyl)hexan-3-amine, where one of the ethyl groups is replaced by a propyl group. In this hypothetical case, the central carbon would be attached to four different groups (4-bromophenyl, amino, ethyl, and propyl), thus rendering it a chiral center. Such a molecule would exist as a pair of non-superimposable mirror images known as enantiomers: the (R)-enantiomer and the (S)-enantiomer.

While this compound itself is achiral, the concepts of enantiomeric purity and diastereomeric ratio are critical for the characterization of chiral amines.

Enantiomeric Purity: This metric, often expressed as enantiomeric excess (ee), quantifies the predominance of one enantiomer in a mixture. It is a crucial parameter in the pharmaceutical industry, as different enantiomers of a drug can exhibit vastly different pharmacological activities. nih.gov The enantiomeric excess is determined using specialized analytical techniques. Chiral High-Performance Liquid Chromatography (HPLC) is a widely used method, employing a chiral stationary phase that interacts differently with each enantiomer, leading to their separation.

Diastereomeric Ratio: This ratio becomes relevant for molecules possessing two or more chiral centers. Diastereomers are stereoisomers that are not mirror images of each other. Unlike enantiomers, diastereomers have distinct physical properties (e.g., melting points, boiling points, solubility), which allows for their separation using standard laboratory techniques such as crystallization or column chromatography.

Asymmetric Synthesis Methodologies for Chiral Amines

The synthesis of single-enantiomer chiral amines is a significant objective in modern organic chemistry, driven by their prevalence in pharmaceuticals and biologically active compounds. nih.govacs.org Although this compound does not require such methods, understanding these strategies is essential for the synthesis of its chiral analogues.

One established strategy for asymmetric synthesis involves the use of a chiral auxiliary. This method entails covalently bonding a chiral molecule to an achiral substrate to induce stereoselectivity in a subsequent reaction.

Conceptually, the synthesis of a chiral tertiary amine could proceed by first reacting an achiral ketone with a chiral amine auxiliary, such as (1S,2S)-pseudoephenamine, to form a chiral imine or enamine. nih.gov The steric hindrance provided by the auxiliary directs the approach of a nucleophile from a specific face, thereby creating a new stereocenter with high diastereoselectivity. Following the key bond-forming step, the chiral auxiliary is cleaved and can be recovered, yielding the desired enantiomerically enriched amine. The Ellman auxiliary, tert-butanesulfinamide, is another widely used and versatile reagent for the asymmetric synthesis of a vast array of amines. yale.edu

ApproachDescriptionKey Feature
Chiral Auxiliary A recoverable chiral molecule is temporarily attached to a substrate to direct the stereochemical outcome of a reaction.Formation of a diastereomeric intermediate allows for stereocontrol.

Catalytic enantioselective methods are often preferred due to their high efficiency and atom economy, where a small quantity of a chiral catalyst can generate large amounts of a chiral product.

Asymmetric Hydrogenation: The transition metal-catalyzed asymmetric hydrogenation of prochiral imines is one of the most direct and efficient methods for preparing chiral amines. nih.gov This process typically employs catalysts based on iridium, rhodium, or ruthenium, coordinated to chiral phosphorus-containing ligands such as BINAP or SegPhos. acs.orgacs.org The chiral ligand creates an asymmetric environment around the metal center, leading to the preferential formation of one enantiomer of the amine product.

Enzyme-Catalyzed Reactions: Biocatalysis offers a powerful and environmentally friendly route to chiral amines. Engineered enzymes, such as variants of myoglobin, have been developed to catalyze asymmetric carbene insertion into the N-H bonds of aromatic amines, providing access to a range of chiral amine products. nih.gov

Chiral Brønsted Acid Catalysis: Chiral phosphoric acids, derived from scaffolds like BINOL, can function as highly effective catalysts. youtube.com They activate imines by protonation, forming a chiral ion pair with the catalyst's conjugate base. This close association guides an incoming nucleophile to attack the imine from a specific face, resulting in high enantioselectivity. youtube.com

Catalysis TypeMechanismExample Catalyst/System
Asymmetric Hydrogenation Hydrogenation of a prochiral imine using a chiral metal complex.Ir/(R)-SegPhos acs.org
Biocatalysis Enzyme-mediated asymmetric C-N bond formation.Engineered Myoglobin nih.gov
Brønsted Acid Catalysis Activation of an imine by a chiral acid to form a chiral ion pair.BINOL-derived phosphoric acids youtube.com

These techniques are designed to convert a racemic mixture (a 50:50 mixture of two enantiomers) into an enantiomerically pure compound, offering a potential 100% theoretical yield. acs.org

Deracemization: This process involves the conversion of one enantiomer into the other. Chemoenzymatic deracemization is a common approach. For instance, a racemic amine mixture can be treated with an enantioselective oxidase enzyme that selectively oxidizes one enantiomer (e.g., the R-enantiomer) to a prochiral imine. researchgate.net Concurrently, a non-selective reducing agent in the reaction mixture reduces the imine back to the racemic amine. acs.orgnih.gov Over multiple cycles, this kinetic process depletes the reactive enantiomer and enriches the non-reactive one (the S-enantiomer), effectively converting the entire racemic mixture into a single desired enantiomer. acs.org

Enantiomeric Enrichment: This refers to any process that increases the proportion of one enantiomer in a mixture.

Classical Resolution: This involves reacting the racemic amine with a pure chiral resolving agent (e.g., an enantiomerically pure acid like tartaric acid) to form a pair of diastereomeric salts. rsc.org Since diastereomers have different solubilities, they can often be separated by fractional crystallization. rsc.org

Preferential Enrichment: This crystallization-based technique applies to racemic compounds that form conglomerates (a physical mixture of separate enantiomeric crystals). By creating a supersaturated solution of the racemate and seeding it with crystals of the desired enantiomer, that enantiomer can be induced to crystallize out selectively. mdpi.com

Biocatalytic Approaches to Chiral Amine Synthesis

The synthesis of enantiomerically pure chiral amines is of paramount importance in the pharmaceutical and fine chemical industries, as the biological activity of a molecule often resides in a single stereoisomer. Traditional chemical methods for achieving this can be fraught with challenges, including the use of expensive and toxic heavy metal catalysts, harsh reaction conditions, and the need for complex chiral ligands. Biocatalysis, the use of natural or engineered enzymes to perform chemical transformations, has emerged as a powerful and sustainable alternative. Enzymes offer exceptional selectivity (chemo-, regio-, and stereoselectivity) under mild, aqueous conditions, making them attractive for green chemistry applications. acs.org For the synthesis of chiral amines, several classes of enzymes have been harnessed, with amine transaminases (ATAs) and imine reductases (IREDs) being particularly prominent. acs.orgacs.orgnih.gov

Application of Amine Transaminases and Imine Reductases for Stereoselective Conversion of Precursors

Amine transaminases (ATAs), also known as ω-transaminases, are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone or aldehyde acceptor. acs.orgnih.gov This reaction can be employed for the asymmetric synthesis of a chiral amine from a prochiral ketone, often with very high enantioselectivity. google.com The precursor for this compound would be 3-(4-bromophenyl)pentan-3-one. The ATA-catalyzed reaction would involve the transfer of an amino group from a suitable donor, such as isopropylamine (B41738) or alanine, to the ketone, theoretically yielding the desired chiral amine.

The general reaction scheme is depicted below:

Figure 1: Asymmetric Synthesis of this compound using Amine TransaminaseGenerated code

Where Ph represents a phenyl group.

However, a significant challenge for wild-type ATAs is their often-limited substrate scope, particularly for "bulky-bulky" ketones like 3-(4-bromophenyl)pentan-3-one, which possesses large substituents on both sides of the carbonyl group. acs.org Natural ATAs typically show the highest activity towards ketones with one small substituent (e.g., a methyl group). acs.org

Imine reductases (IREDs) offer another powerful biocatalytic route. nih.govnih.gov These NADPH-dependent enzymes catalyze the reduction of a pre-formed imine or an imine formed in situ from a ketone and an amine source (like ammonia (B1221849) or an alkylamine). acs.org For the synthesis of this compound, the corresponding imine, 3-(4-bromophenyl)pentan-3-imine, would be the substrate for the IRED. The enzyme would then stereoselectively reduce the C=N double bond to produce the chiral amine. IREDs have been shown to be effective for the synthesis of a wide variety of primary, secondary, and tertiary amines. acs.orgnih.gov

The two-step process involving IRED is as follows:

Figure 2: Imine Reductase Catalyzed Synthesis of this compoundGenerated code

Where Ph represents a phenyl group.

Enzyme Engineering and Directed Evolution for Improved Enantioselectivity

The practical application of wild-type ATAs and IREDs for the synthesis of a sterically demanding molecule like this compound is often hindered by low or non-existent activity and poor enantioselectivity. acs.org To overcome these limitations, scientists employ powerful protein engineering techniques, most notably directed evolution. sci-hub.senih.govresearchgate.net Directed evolution mimics the process of natural selection in the laboratory to evolve enzymes with desired properties.

The process involves iterative cycles of:

Gene Mutagenesis: Introducing genetic diversity into the gene encoding the enzyme using methods like error-prone PCR or site-saturation mutagenesis.

Library Creation and Screening: Expressing the mutated genes in a host organism (like E. coli) to create a library of enzyme variants, which is then screened for improved performance (e.g., higher activity or the desired stereoselectivity) towards the target substrate.

Selection: Identifying the best-performing variants, which then serve as the template for the next round of evolution.

This approach has been successfully used to engineer ATAs for the synthesis of complex pharmaceutical intermediates. For instance, in the synthesis of an intermediate for the drug Apremilast, six rounds of directed evolution on an ATA from Vibrio fluvialis resulted in a variant with a more than 400-fold increase in specific activity. sci-hub.senih.gov Similarly, 11 rounds of evolution were required to develop a commercially viable (R)-selective ATA from Arthrobacter sp. for the production of the diabetes drug sitagliptin, which also features a bulky amine. acs.org

For the synthesis of this compound, a similar strategy would be employed. Starting with a panel of known ATAs or IREDs, initial screening would identify a "hit" with at least trace activity on 3-(4-bromophenyl)pentan-3-one or its corresponding imine. Subsequent rounds of directed evolution would focus on mutations within the enzyme's active site to better accommodate the bulky bromophenyl and ethyl groups of the substrate, thereby enhancing both catalytic efficiency and enantioselectivity.

The table below illustrates a hypothetical directed evolution campaign to improve an ATA for the synthesis of (S)-3-(4-Bromophenyl)pentan-3-amine.

Enzyme VariantNumber of MutationsRelative Activity (%)Enantiomeric Excess (ee %)
Wild-Type ATA0< 0.1Not Determined
Round 1 Mutant2565% (S)
Round 3 Mutant42588% (S)
Round 5 Mutant77097% (S)
Round 7 Mutant9100>99.5% (S)

This table presents hypothetical data to illustrate the potential improvements achievable through directed evolution for the synthesis of (S)-3-(4-Bromophenyl)pentan-3-amine.

Structure-guided rational design, often aided by computational modeling and molecular docking, can complement directed evolution. researchgate.net By understanding the three-dimensional structure of the enzyme and how the substrate binds in the active site, scientists can make more informed decisions about which amino acid residues to mutate to achieve the desired improvements in activity and stereoselectivity. nih.gov This synergy between rational design and directed evolution has proven to be a highly effective strategy for creating bespoke biocatalysts for the synthesis of valuable chiral amines. researchgate.netdntb.gov.ua

Structure Activity Relationship Sar Studies: Theoretical and Computational Perspectives

Ligand-Based Computational SAR Studies for Analog Development

Ligand-based computational methods are instrumental when the three-dimensional structure of the biological target is unknown. These approaches rely on the principle that molecules with similar structures are likely to exhibit similar biological activities. By analyzing a set of known active and inactive molecules, computational models can be developed to predict the activity of new, unsynthesized compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Related Amines

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For analogs of 3-(4-bromophenyl)pentan-3-amine, a QSAR study would involve compiling a dataset of structurally similar amines with known activities against a particular biological target. Various molecular descriptors, which are numerical representations of a molecule's physicochemical properties, would be calculated for each compound. These descriptors can be broadly categorized as follows:

Descriptor CategoryExamplesRelevance to this compound Analogs
Electronic Dipole moment, Partial charges, HOMO/LUMO energiesThe electron-withdrawing nature of the bromine atom and the basicity of the amine group significantly influence electrostatic interactions.
Steric Molecular volume, Surface area, Shape indicesThe size and shape of the pentyl group and the overall molecular conformation determine how well the molecule fits into a binding site.
Hydrophobic LogP, Molar refractivityThe lipophilicity of the bromophenyl and pentyl groups affects membrane permeability and hydrophobic interactions with the target.
Topological Connectivity indices, Wiener indexThese descriptors capture the branching and overall shape of the molecule's carbon skeleton.

Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are employed to build the QSAR model. For instance, a hypothetical QSAR equation for a series of related amines might look like:

Biological Activity = c0 + c1(LogP) + c2(Dipole Moment) - c3*(Molecular Volume)

This equation would suggest that higher biological activity is associated with increased lipophilicity and dipole moment, while a smaller molecular volume is preferred. Such models, once validated, can be used to predict the activity of novel analogs of this compound before their synthesis, thereby prioritizing the most promising candidates. Studies on related structures, such as benzylidene androstene derivatives, have successfully employed QSAR to develop models with significant predictive power. nih.gov

Pharmacophore Modeling and Virtual Screening for Novel Structural Motifs

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to be recognized by a specific biological target. For this compound, a pharmacophore model could be generated based on a set of known active analogs. The key pharmacophoric features would likely include:

A hydrogen bond acceptor: The nitrogen atom of the tertiary amine.

A hydrophobic/aromatic region: The bromophenyl ring.

One or more hydrophobic aliphatic regions: The ethyl groups of the pentane (B18724) core.

A halogen bond donor: The bromine atom, which can engage in specific interactions.

The generation of a pharmacophore model involves aligning a set of active molecules and abstracting their common chemical features. This model then serves as a 3D query for virtual screening of large compound databases to identify novel molecules that match the pharmacophore and are therefore likely to be active. This approach has been successfully used to identify novel ligands for various receptors by filtering databases for compounds that fit a predefined set of chemical features. nih.gov

Pharmacophore FeaturePotential Role in Binding
Hydrogen Bond Acceptor (Amine)Interaction with donor groups (e.g., -OH, -NH) in the target's binding site.
Aromatic Ring (Bromophenyl)π-π stacking or hydrophobic interactions.
Hydrophobic Groups (Ethyl)Engagement with nonpolar pockets in the binding site.
Halogen Bond Donor (Bromine)Interaction with electron-rich atoms like oxygen or nitrogen.

Target-Based Computational SAR Studies

When the three-dimensional structure of the biological target is available, target-based computational methods can provide a more detailed and accurate understanding of the SAR. These approaches simulate the interaction between the ligand and its target at an atomic level.

Molecular Docking Simulations with Model Protein Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. For this compound, docking simulations could be performed against a variety of potential protein targets, such as enzymes, receptors, or transporters, especially those known to bind structurally similar molecules. The process involves:

Preparation of the Ligand and Protein Structures: The 3D structure of this compound would be generated and its energy minimized. The protein target structure, typically obtained from the Protein Data Bank (PDB), would be prepared by adding hydrogen atoms and removing water molecules.

Docking Algorithm: A docking program would then systematically explore the possible binding poses of the ligand within the active site of the protein.

Scoring Function: Each generated pose is evaluated using a scoring function that estimates the binding affinity.

The results of molecular docking can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the protein. For example, docking studies on other bromophenyl-containing compounds have identified crucial hydrogen bonding and hydrophobic interactions that contribute to their binding affinity. nih.gov The docking score itself can be used to rank a series of analogs, providing a qualitative prediction of their relative activities.

Molecular Dynamics Simulations for Ligand-Target Interaction Dynamics (Theoretical Basis)

While molecular docking provides a static picture of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view of the interaction over time. An MD simulation of the this compound-protein complex would involve solving Newton's equations of motion for all atoms in the system. This allows for the observation of:

Conformational Changes: Both the ligand and the protein can change their conformations upon binding. MD simulations can capture these induced-fit effects.

Stability of the Complex: The root-mean-square deviation (RMSD) of the ligand and protein atoms over time can indicate the stability of the binding pose predicted by docking.

Water-Mediated Interactions: MD simulations explicitly include water molecules, which can play a crucial role in mediating interactions between the ligand and the protein.

By analyzing the trajectory of an MD simulation, researchers can gain a deeper understanding of the dynamics and stability of the ligand-protein interaction, providing a more robust basis for SAR analysis.

Binding Free Energy Calculations to Predict Interaction Strengths (Computational)

The most rigorous computational method for predicting binding affinity is the calculation of the binding free energy (ΔG_bind). Several methods are available, with varying levels of accuracy and computational cost. For the this compound system, these could include:

Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA): These methods calculate the binding free energy by combining molecular mechanics energy terms with a continuum solvation model. They are computationally less expensive than more rigorous methods and are often used to rescore docking poses or analyze MD trajectories.

Free Energy Perturbation (FEP) and Thermodynamic Integration (TI): These are alchemical free energy methods that are considered the gold standard for predicting relative binding affinities between two similar ligands. They involve a non-physical transformation of one ligand into another in both the bound and unbound states. While computationally demanding, they can provide highly accurate predictions of changes in binding affinity upon structural modification.

Recent studies have demonstrated that with careful implementation, absolute binding free energy calculations can achieve a mean absolute error of less than 1 kcal/mol, making them a powerful tool for prospective drug discovery. nih.gov

Computational MethodPrimary OutputApplication in SAR
QSAR Predictive equation for biological activityGuide the design of analogs with improved activity based on physicochemical properties.
Pharmacophore Modeling 3D arrangement of essential chemical featuresIdentify novel scaffolds through virtual screening.
Molecular Docking Preferred binding pose and scoreVisualize key interactions and rank potential ligands.
Molecular Dynamics Trajectory of atomic motions over timeAssess the stability of the binding pose and observe dynamic interactions.
Binding Free Energy Calculations Quantitative prediction of binding affinityAccurately predict the potency of new analogs.

Computational Descriptors for SAR Analysis

In the field of computational drug design, Structure-Activity Relationship (QSAR) studies are essential for understanding how a chemical's structure relates to its biological activity. mdpi.com This is achieved by calculating molecular descriptors, which are numerical values that characterize specific properties of a molecule. mdpi.com For a compound like this compound, these descriptors can quantify its electronic, steric, and lipophilic characteristics. By building mathematical models that correlate these descriptors with observed biological activity, researchers can predict the potency of new, unsynthesized analogs, thereby guiding and accelerating the drug discovery process. medium.commdpi.com This quantitative approach allows for the systematic optimization of lead compounds. nih.gov

Electronic descriptors quantify the electronic properties of a molecule, which are fundamental to its ability to interact with a biological target. nih.gov Polar reactions, which are common in biological systems, are characterized by interactions between electron-rich (nucleophilic) and electron-deficient (electrophilic) species. rsc.org

The electrophilicity index (ω) is a key descriptor derived from density functional theory (DFT) that measures a molecule's propensity to accept electrons. bohrium.comnih.gov A higher electrophilicity index indicates a stronger capacity to act as an electron acceptor, or electrophile. nih.gov This can be crucial for interactions involving charge transfer between the drug molecule and its receptor. bohrium.com

Conversely, the nucleophilicity index (N) quantifies a molecule's ability to donate electrons. rsc.org It is a valuable parameter for understanding reactions where the molecule must act as a nucleophile to form a bond with an electrophilic site on a target macromolecule. rsc.orgrsc.org For amines, such as the one in this compound, nucleophilicity is a critical feature. csic.es The electronic nature of substituents on the phenyl ring can significantly modulate these indices and, consequently, the biological activity.

For a series of analogs based on this compound, one could calculate these indices to build a QSAR model. For instance, replacing the bromine atom with different substituents would alter the electronic distribution of the entire molecule. The following table provides hypothetical data to illustrate these trends.

Substituent (at para-position)Electrophilicity Index (ω)Nucleophilicity Index (N)
-NO₂2.853.10
-CN2.703.25
-Br2.403.55
-Cl2.383.58
-H2.203.70
-CH₃2.153.80
-OCH₃2.053.95

Note: The values in this table are hypothetical and for illustrative purposes only, demonstrating expected chemical trends.

A molecule's size, shape, and solubility properties are critical for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its ability to fit into a receptor's binding site.

Steric descriptors are used to model the three-dimensional aspects of a molecule. In 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA), steric fields are calculated around the molecule to see how its shape affects activity. nih.gov For this compound, the bulky pentyl group and the phenyl ring create a specific three-dimensional shape that will influence how it docks with a target. Descriptors can include molecular volume, surface area, and various topological indices that encode information about branching and shape. researchgate.net

The following interactive table presents hypothetical steric and lipophilicity data for a series of analogs, illustrating how these properties might change with different substituents.

Substituent (at para-position)Molecular Volume (ų)Calculated logP (ClogP)
-H195.53.10
-F196.23.24
-Cl201.83.65
-Br204.73.89
-I211.34.25
-CH₃210.13.61
-CF₃215.63.95

Note: The values in this table are hypothetical and for illustrative purposes only, demonstrating expected chemical trends.

By combining electronic, steric, and lipophilic descriptors, a comprehensive QSAR model can be developed to provide a deeper understanding of the SAR for this class of compounds, ultimately facilitating the design of molecules with enhanced biological activity.

Future Research Directions and Outlook for 3 4 Bromophenyl Pentan 3 Amine Research

The exploration of 3-(4-Bromophenyl)pentan-3-amine and its derivatives is poised for significant advancement, driven by emerging technologies and innovative synthetic strategies. Future research is anticipated to focus on enhancing the efficiency and sustainability of its synthesis, deepening the understanding of its properties through advanced analytical techniques, leveraging computational tools for rational design, and discovering novel chemical transformations. These endeavors will be crucial in unlocking the full potential of this compound in various scientific and technological domains.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.